2-Amino-5-bromo-3-fluorobenzonitrile chemical formula and SMILES code
2-Amino-5-bromo-3-fluorobenzonitrile chemical formula and SMILES code
An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzonitrile for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely adopted strategy to modulate key chemical and biological properties. 2-Amino-5-bromo-3-fluorobenzonitrile stands out as a pivotal chemical intermediate, offering a unique combination of reactive functional groups: an amine, a nitrile, and a halogenated aromatic ring. This trifecta of functionalities provides a versatile scaffold for a multitude of synthetic transformations, making it a valuable building block for the synthesis of complex, high-value molecules.
The presence of the fluorine atom can significantly influence the electronic properties of the molecule, often enhancing metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1] The aminobenzonitrile core is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, many of which form the structural basis of biologically active compounds and approved drugs.[2] This guide provides a comprehensive overview of the chemical identity, properties, synthesis, applications, and safety considerations for 2-Amino-5-bromo-3-fluorobenzonitrile.
Chemical Identity and Molecular Structure
The precise arrangement of the functional groups in 2-Amino-5-bromo-3-fluorobenzonitrile is critical to its reactivity. The ortho-positioned amino and nitrile groups are primed for cyclization reactions, while the bromo and fluoro substituents offer sites for further functionalization through various cross-coupling reactions.
-
SMILES Code: Nc1c(F)cc(Br)cc1C#N
-
CAS Number: 1209498-46-3[5]
-
IUPAC Name: 2-amino-5-bromo-3-fluorobenzonitrile
Caption: Chemical structure of 2-Amino-5-bromo-3-fluorobenzonitrile.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of 2-Amino-5-bromo-3-fluorobenzonitrile, which are essential for its handling, storage, and use in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Weight | 215.02 g/mol | [3][4] |
| Physical Form | Solid, powder, or crystals | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Room temperature, protect from light, keep in a dark place under an inert atmosphere | [3] |
| InChI Code | 1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | [3][6] |
Note: Spectroscopic data such as NMR and IR are typically provided by the supplier and can vary based on the solvent and experimental conditions. It is recommended to acquire this data from the specific lot being used.
Synthesis and Reactivity Insights
While specific, detailed experimental protocols for the synthesis of 2-Amino-5-bromo-3-fluorobenzonitrile are often proprietary, a general understanding can be derived from the synthesis of related fluorinated benzonitriles. A plausible synthetic route could involve the bromination of a 2-amino-3-fluorobenzonitrile precursor. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and high yield.
A patent for a related compound, 2-fluoro-5-bromobenzonitrile, describes a multi-step process starting from o-fluoroaniline, which undergoes diazotization, cyanation, and finally bromination using a reagent like N-Bromosuccinimide (NBS) in a solvent such as sulfuric acid.[7] This highlights a common strategy for introducing these functional groups onto the aromatic ring.
The reactivity of 2-Amino-5-bromo-3-fluorobenzonitrile is dictated by its functional groups:
-
Amino Group: Can undergo N-alkylation, N-arylation, and acylation. It also activates the ring towards electrophilic substitution, though this is tempered by the deactivating effects of the other substituents.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Bromo Group: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.
-
Fluoro Group: Generally stable but can influence the reactivity of the adjacent positions on the ring.
Caption: Generalized workflow for the synthesis of 2-Amino-5-bromo-3-fluorobenzonitrile.
Applications in Research and Drug Development
2-Amino-5-bromo-3-fluorobenzonitrile is a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications.
-
Heterocycle Synthesis: The ortho-amino and nitrile groups are ideally positioned for condensation reactions to form fused heterocyclic systems like quinazolines, which are prevalent scaffolds in many FDA-approved drugs.[2]
-
Kinase Inhibitors: Fluorinated benzonitrile derivatives are common structural motifs in the development of kinase inhibitors for cancer therapy.[8] The unique substitution pattern of this molecule allows for the exploration of novel chemical space in the design of selective inhibitors.
-
Metabolic Stability: The strategic incorporation of fluorine can block sites of metabolic oxidation, a key strategy in drug design to improve the pharmacokinetic profile of a drug candidate.[1][9] This can lead to a longer drug half-life and potentially a more favorable safety profile.[9]
-
Advanced Materials: Dihalogenated benzonitriles are also used as precursors in the synthesis of advanced materials, such as thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs).[10]
Safety, Handling, and Storage
As a laboratory chemical, 2-Amino-5-bromo-3-fluorobenzonitrile must be handled with appropriate safety precautions.
Hazard Identification:
-
Signal Word: Warning[3]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][12] Causes skin irritation and serious eye irritation.[3][12] May cause respiratory irritation.[12]
Recommended Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[13] Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin, eyes, and clothing.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12][13]
-
Ingestion: Rinse mouth and seek medical attention.[12]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] Keep in a dark place, under an inert atmosphere, and protect from light.[3]
Conclusion
2-Amino-5-bromo-3-fluorobenzonitrile is a highly functionalized and versatile building block with significant potential in drug discovery, medicinal chemistry, and materials science. Its unique combination of reactive sites allows for the synthesis of a diverse range of complex molecules. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in a research and development setting.
References
- Thermo Fisher Scientific. (2015, June 2). SAFETY DATA SHEET - 3-Bromo-5-fluorobenzonitrile.
- Benchchem. (2026, February 20). The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. Retrieved from a publicly available technical article.
- Benchchem. (n.d.). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. Retrieved from a publicly available technical guide.
- Avantama. (n.d.). 2-Bromo-5-Fluorobenzonitrile: A Versatile Building Block.
- Benchchem. (n.d.). Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development. Retrieved from a publicly available technical guide.
-
PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
- Benchchem. (n.d.). In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile. Retrieved from a publicly available technical guide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-bromo-3-fluorobenzonitrile | 1209498-46-3 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 1209498-46-3|2-Amino-5-bromo-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. 2-amino-5-bromo-3-fluorobenzonitrile | 1209498-46-3 [sigmaaldrich.com]
- 7. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pannellum [meiji.ac.jp]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
